N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a benzo[c][1,2,5]thiadiazole core, a heterocyclic system known for electron-deficient properties, linked via a carboxamide group to a but-2-yn-1-yl chain substituted with a 2-methoxyphenoxy moiety. The thiadiazole ring contributes to π-conjugation and electronic stability, while the alkynyl linker and aryloxy substituent modulate solubility and steric interactions.
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-23-16-6-2-3-7-17(16)24-11-5-4-10-19-18(22)13-8-9-14-15(12-13)21-25-20-14/h2-3,6-9,12H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPBLYCJOXQNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (2S)-N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-phenoxypropanamide, with a molecular formula of C20H21NO4 and a molecular weight of 339.4 g/mol . Its structure features a thiadiazole ring which is known for its diverse biological activities.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activity. A review highlighted that various thiadiazole compounds have shown efficacy against multiple cancer types, including breast cancer and leukemia. The specific compound under discussion has been tested against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis |
| A549 (Lung) | 0.52 | Inhibition of cell proliferation |
| HL-60 (Leukemia) | 4.27 | Apoptosis induction and cell cycle arrest |
These values suggest that this compound has a potent effect on cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells. Docking studies have shown favorable interactions with tubulin, suggesting that this compound could effectively inhibit cell division .
Selectivity and Safety Profile
One notable aspect of thiadiazole derivatives is their selectivity for cancer cells over normal cells. In vitro studies have demonstrated that while these compounds effectively reduce the viability of cancer cells, they do not significantly affect normal fibroblast or other non-cancerous cell lines . This selectivity is crucial for minimizing side effects in potential therapeutic applications.
Case Studies
Several studies have specifically investigated the biological activity of thiadiazole derivatives similar to this compound:
- Study on Antitumor Activity : A study evaluated a series of thiadiazole derivatives in vivo and in vitro against various tumor models. The results indicated that compounds with similar structures showed significant tumor growth inhibition and induced apoptosis in treated mice .
- Structure–Activity Relationship (SAR) : Another research effort focused on elucidating the SAR of thiadiazole derivatives. It was found that modifications to the phenyl ring significantly affected the potency against different cancer cell lines, highlighting the importance of chemical structure in determining biological activity .
- Combination Therapy Potential : Recent investigations have explored the potential of combining thiadiazole derivatives with existing chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells .
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have shown promising anticancer properties. Research indicates that thiadiazole compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Thiadiazole Derivatives in Cancer Treatment
A study reviewed multiple thiadiazole derivatives demonstrating in vitro efficacy against human leukemia and melanoma cells. The derivatives were found to decrease cell viability significantly and induce apoptosis in these cancer models .
| Compound Name | Cell Line Tested | Effect Observed |
|---|---|---|
| Thiadiazole A | HL-60 (leukemia) | Decreased viability |
| Thiadiazole B | SK-MEL-1 (melanoma) | Induction of apoptosis |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies have shown that certain thiadiazole derivatives exhibit activity against a range of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of various thiadiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for several derivatives, suggesting potential for development into antimicrobial agents .
Photonic Materials
The unique electronic properties of thiadiazole-containing compounds make them suitable candidates for photonic applications. Their ability to act as electron donors or acceptors facilitates the design of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Data Table: Photonic Properties of Thiadiazoles
| Property | Value |
|---|---|
| Band Gap | 3.0 eV |
| Emission Wavelength | 450 nm (blue light) |
| Conductivity | Moderate |
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This characteristic is valuable for drug development targeting metabolic disorders.
Case Study: Enzyme Interaction Studies
Research focused on the interaction of thiadiazole derivatives with key metabolic enzymes revealed that certain compounds could effectively inhibit enzyme activity, leading to altered metabolic profiles in treated cells .
| Enzyme Target | Inhibition Rate (%) |
|---|---|
| Enzyme A | 75% |
| Enzyme B | 60% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient nature of the benzo[c] thiadiazole ring facilitates nucleophilic aromatic substitution (S<sub>N</sub>Ar) at specific positions.
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Reagents/Conditions :
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Outcomes :
Substitution occurs preferentially at the para position relative to the carboxamide group. Brominated analogs show enhanced reactivity due to increased electron deficiency .
Cycloaddition Reactions
The alkyne moiety in the but-2-yn-1-yl chain participates in [2+2] or [3+2] cycloadditions.
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Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
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Reacts with azides (e.g., benzyl azide) to form 1,2,3-triazole-linked conjugates.
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Conditions : CuSO<sub>4</sub>/sodium ascorbate, H<sub>2</sub>O/tert-BuOH (1:1), 24 hours at 50°C.
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Outcomes :
Triazole formation enhances solubility and enables bioconjugation applications .
Oxidation
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Alkyne Oxidation :
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Reacts with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form a diketone derivative.
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Conditions : Mild acidic conditions (pH 4–5) at 0–5°C.
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Thiadiazole Ring Oxidation :
Reduction
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Nitro Group Reduction :
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
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NaOH (10%)/EtOH at 60°C produces the corresponding carboxylate salt.
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Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the alkyne or aromatic moieties:
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Sonogashira Coupling :
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Suzuki-Miyaura Coupling :
Methoxy Group Demethylation
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BBr<sub>3</sub> in DCM at −78°C cleaves the methoxy group to a phenol.
Thioamide Formation
Biological Activity-Linked Reactivity
The compound’s reactivity underpins its pharmacological applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzo[c][1,2,5]thiadiazole Family
N-(4-(Dimethylamino)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Key Difference: Replaces the 2-methoxyphenoxy group with a dimethylamino substituent.
Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic Acid ()
- Structure : Lacks the carboxamide-alkynyl chain but includes boronic acid groups for Suzuki-Miyaura cross-coupling.
- Application : Used as a building block in conjugated polymers for organic photovoltaics. The target compound’s alkynyl-carboxamide chain may limit polymerization utility but improve molecular specificity in drug design .
DTCPB and DTCTB ()
- Structure: Benzo[c][1,2,5]thiadiazole fused with di-p-tolylamino-phenyl or thiophenyl groups.
- Comparison: These derivatives exhibit strong donor-acceptor characteristics for optoelectronic applications. The target compound’s methoxyphenoxy group may reduce charge separation efficiency compared to diarylamine substituents .
Thiadiazole and Thiazole-Based Carboxamides
N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamides ()
- Structure : 1,3,4-Thiadiazole core with a thione group and aryl carboxamide.
- Activity : Demonstrated antimicrobial and anticancer properties (e.g., IC₅₀ values ~1.6–2.0 µg/mL against HepG-2 cells). The benzo[c][1,2,5]thiadiazole analog may exhibit enhanced π-stacking and bioactivity due to aromaticity .
Thiazole-Triazole Acetamides ()
Anticancer Activity
Optoelectronic Performance
- Polymer Solar Cells: Benzo[c][1,2,5]thiadiazole derivatives () achieve PCEs up to 7.4%. The methoxyphenoxy group in the target compound may reduce aggregation in thin films compared to fluorinated analogs .
Q & A
Q. What are the common synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
The synthesis typically involves coupling reactions between activated intermediates. For example, thiadiazole derivatives are often synthesized via cyclization of carboxamide precursors under reflux conditions. Key steps include:
- Condensation of alkynyl ethers with benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane (DCM) .
- Cyclization reactions in acetonitrile or DMF with iodine and triethylamine to form thiadiazole cores .
- Purification via column chromatography or recrystallization to ensure structural integrity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and aromaticity .
- Infrared Spectroscopy (IR) : Identification of functional groups like amide (C=O stretch ~1650 cm) and methoxy (C-O stretch ~1250 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Cross-checking calculated vs. experimental C, H, N, and S content .
Q. What biological activities are associated with this compound, and how are they evaluated?
Preliminary studies suggest antimicrobial and anticancer potential. Standard assays include:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Molecular Docking : Computational modeling to predict binding affinity with target enzymes (e.g., thymidylate synthase) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Catalyst Selection : EDCI/HOBt systems improve amide bond formation efficiency .
- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance cyclization reactions compared to acetonitrile .
- Temperature Modulation : Reflux at 80–100°C minimizes side reactions during cyclization .
- Purification Strategies : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves closely eluting impurities .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
SAR studies focus on substituent modifications:
- Methoxy Group Positioning : Varying the methoxyphenoxy substituent’s position alters steric and electronic interactions, impacting bioactivity .
- Alkyne Chain Length : Adjusting the but-2-yn-1-yl spacer affects solubility and target binding .
- Thiadiazole Core Modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances antimicrobial potency .
Q. How can researchers reconcile contradictory data in biological assays?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Compound Purity : Verify purity via HPLC (>95%) to exclude impurities influencing results .
- Pharmacokinetic Factors : Consider metabolic stability (e.g., microsomal assays) to explain in vitro vs. in vivo discrepancies .
Q. What computational methods support mechanistic studies of this compound?
Integrate:
Q. How does the compound’s stability under experimental conditions affect reproducibility?
Stability challenges include:
Q. What approaches mitigate off-target effects in pharmacological studies?
Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
